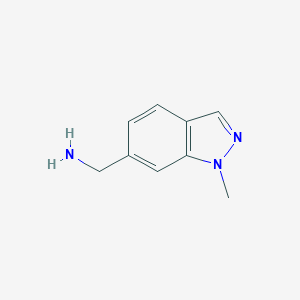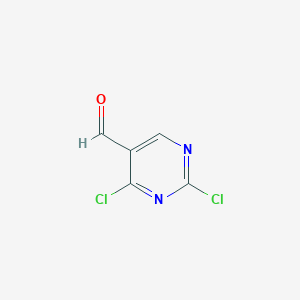
2,4-Dichloropyrimidine-5-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde involves reactions that typically start from 4,6-dichloropyrimidine derivatives. These reactions can lead to the formation of condensed azines through interactions with enamines, showcasing the reactivity of the aldehyde group in cyclocondensation reactions (Bakulina et al., 2014).
Molecular Structure Analysis
Structural analysis of derivatives of 2,4-Dichloropyrimidine-5-carbaldehyde has revealed polarized electronic structures. These compounds can form hydrogen-bonded frameworks or sheets based on their substitution patterns, highlighting the influence of functional groups on molecular conformation and intermolecular interactions (Low et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2,4-Dichloropyrimidine-5-carbaldehyde is characterized by its involvement in SNAr reactions, leading to amination, solvolysis, and condensation processes. These reactions are facilitated by the chloro groups and the aldehyde function, allowing for the synthesis of N-heterocyclic systems under mild conditions (Trilleras et al., 2022).
Physical Properties Analysis
The physical properties of 2,4-Dichloropyrimidine-5-carbaldehyde and its derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure. The formation of hydrogen bonds and the presence of polarized structures affect these properties, although specific details on the physical properties are generally derived from experimental studies tailored to individual derivatives.
Chemical Properties Analysis
2,4-Dichloropyrimidine-5-carbaldehyde exhibits chemical properties typical of halogenated heteroaromatic aldehydes. Its chemical behavior in reactions, such as cyclocondensation and tandem reactions, demonstrates its utility in synthesizing complex organic molecules. The dichloro groups are reactive sites for nucleophilic substitution, while the aldehyde group can participate in condensation reactions, leading to a wide range of heterocyclic compounds (Chizhova et al., 2015).
Applications De Recherche Scientifique
Nucleophilic Substitution Reaction Products : It serves as a precursor for unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under environmentally friendly conditions, enabling the construction of pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Regioselective Synthesis : The compound is used in a regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, creating unique GlambdaC base precursors in a few synthetic steps (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Synthesis of Thieno[2,3-d]pyrimidines : Utilized in the synthesis of thieno[2,3-d]pyrimidines through intramolecular cyclisation of certain intermediates, contributing to drug discovery and new nitrogen-containing compound synthesis (Clark, Shahhet, Korakas, & Varvounis, 1993).
Formation of New Ring-Opening : In chemoselective cyclocondensation, it leads to the formation of new ring-openings, suggesting its role in the creation of novel heterocyclic structures (Ryazanov, Selivanov, Dar'in, Lobanov, & Potekhin, 2008).
Efficient Production of Medicinally Important Compounds : It is used in an efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization, indicating its utility in producing compounds of medicinal relevance (Deng & Mani, 2006).
Synthesis of Biologically Active Compounds : The interaction with glycine esters produces derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, hinting at the synthesis of biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Microwave-Induced Synthesis : It's involved in microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines under solvent-free conditions, providing a fast and efficient method for preparing precursors for other compounds (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXQNKVUJSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597108 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-carbaldehyde | |
CAS RN |
871254-61-4 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


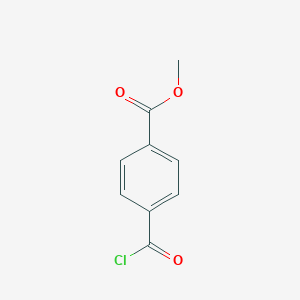
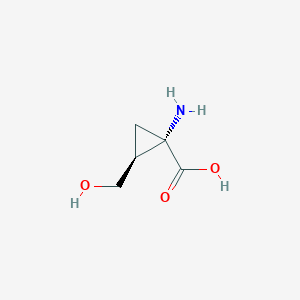
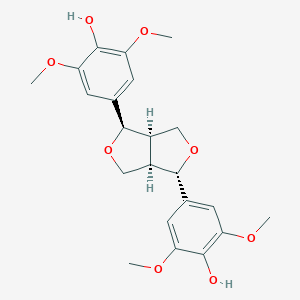
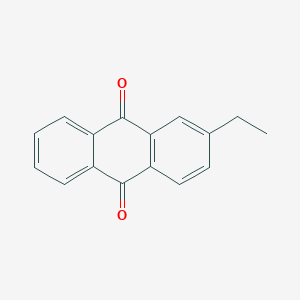

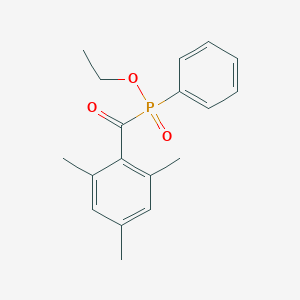
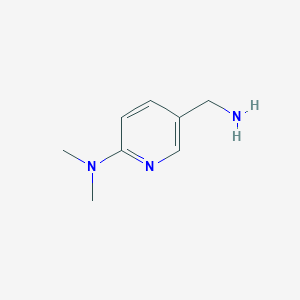
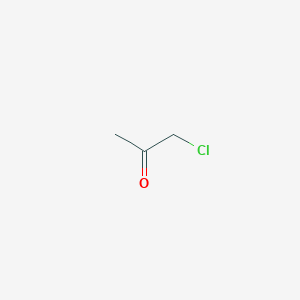
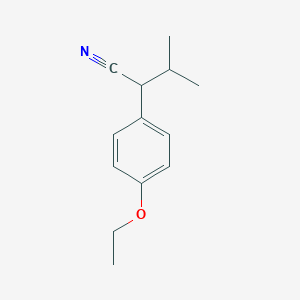
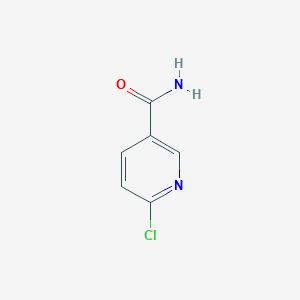
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)

